An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trifluoro-5-nitrobenzene

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trifluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

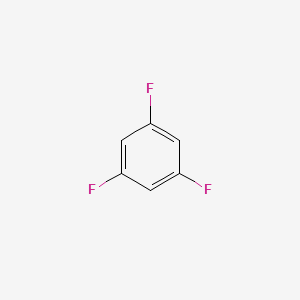

This technical guide provides a comprehensive overview of the chemical properties, spectral data, synthesis, and reactivity of 1,2,3-Trifluoro-5-nitrobenzene. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, primarily due to the influence of its fluorine and nitro substituents on molecular properties.

Core Chemical Properties

1,2,3-Trifluoro-5-nitrobenzene is a yellow liquid at room temperature.[1] Its trifluorinated and nitrated aromatic structure makes it a key building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₃NO₂ | [2][3][4] |

| Molecular Weight | 177.08 g/mol | [2][5] |

| CAS Number | 66684-58-0 | [2][5] |

| Appearance | Yellow Liquid | [1] |

| Boiling Point | ~120 °C | [3] |

| Density | ~1.43 g/cm³ | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 1,2,3-Trifluoro-5-nitrobenzene based on its structure and data from similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.9 - 8.1 | m | 2H | Aromatic Protons |

Note: The two protons on the aromatic ring are in different chemical environments and would likely appear as a complex multiplet.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~160 (t) | C-F |

| ~149 (s) | C-NO₂ |

| ~115 (d) | C-H |

Note: The carbon atoms attached to fluorine will show splitting due to C-F coupling.

¹⁹F NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| -120 to -160 | Aromatic C-F |

Note: The three fluorine atoms are in different chemical environments and would likely show distinct signals with mutual coupling.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1600 - 1585 | Aromatic C=C Stretch |

| 1570 - 1490 | N-O Asymmetric Stretch (NO₂) |

| 1390 - 1300 | N-O Symmetric Stretch (NO₂) |

| 1400 - 1000 | C-F Stretch |

Mass Spectrometry

| m/z | Fragmentation |

| 177 | [M]⁺ (Molecular Ion) |

| 147 | [M - NO]⁺ |

| 131 | [M - NO₂]⁺ |

| 102 | [M - NO₂ - F]⁺ |

Chemical Reactivity and Applications

The primary reactivity of 1,2,3-Trifluoro-5-nitrobenzene is centered around nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. The fluorine atoms serve as good leaving groups in these reactions.

This reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluorinated phenyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3][6]

Experimental Protocols

4.1. Synthesis of 1,2,3-Trifluoro-5-nitrobenzene

A common synthetic route to 1,2,3-Trifluoro-5-nitrobenzene is the deamination of 2,3,4-trifluoro-6-nitroaniline.[7]

Materials:

-

2,3,4-trifluoro-6-nitroaniline

-

tert-Butyl nitrite

-

N,N-Dimethylformamide (DMF)

-

20% Aqueous Hydrochloric Acid

-

Argon gas

Procedure:

-

In a reaction vessel equipped with a stirrer and under an argon atmosphere, dissolve 2,3,4-trifluoro-6-nitroaniline (500 g) in DMF (1 L).

-

Slowly add a solution of tert-butyl nitrite (340 mL) in DMF (150 mL) to the stirred solution over 3 hours, maintaining the reaction temperature between 45-75 °C.

-

After the addition is complete, continue stirring at the same temperature for an additional hour.

-

Cool the reaction mixture and treat it with 20% aqueous hydrochloric acid (2 L).

-

The product, 1,2,3-Trifluoro-5-nitrobenzene, can be isolated from the reaction mixture via steam distillation as a yellow liquid.

4.2. Nucleophilic Aromatic Substitution (SₙAr) with Aniline

This protocol describes a representative SₙAr reaction using aniline as the nucleophile.

Materials:

-

1,2,3-Trifluoro-5-nitrobenzene

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of 1,2,3-Trifluoro-5-nitrobenzene (1 equivalent) in DMF, add aniline (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Safety and Handling

1,2,3-Trifluoro-5-nitrobenzene is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Fatal if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and harmful if inhaled.[1][5]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1][8]

-

First Aid:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.[1][8]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. innospk.com [innospk.com]

- 4. 1,2,3-Trifluoro-5-nitrobenzene, 99% | Fisher Scientific [fishersci.ca]

- 5. 1,2,3-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 2782793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

1,2,3-Trifluoro-5-nitrobenzene

1,2,3-Trifluoro-5-nitrobenzene

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

Substituted Product

Substituted Product